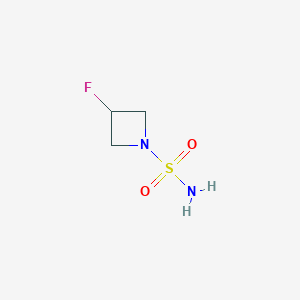

3-Fluoroazetidine-1-sulfonamide

Vue d'ensemble

Description

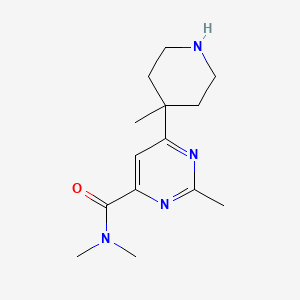

3-Fluoroazetidine-1-sulfonamide, also known as FSI-189, is a small molecule that contains a fluorine atom, an azetidine ring, and a sulfonamide functional group. It has a molecular weight of 154.17 .

Molecular Structure Analysis

The InChI code for this compound is1S/C3H7FN2O2S/c4-3-1-6 (2-3)9 (5,7)8/h3H,1-2H2, (H2,5,7,8) . This indicates that the molecule contains 3 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Applications De Recherche Scientifique

Sulfonamide Inhibitors in Therapy

Sulfonamide compounds, including 3-Fluoroazetidine-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused diseases. Their applications extend to being key components in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Additionally, they play a role in the therapy of cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and importance in various therapeutic areas (Gulcin & Taslimi, 2018).

Synthesis and Medicinal Chemistry Potential

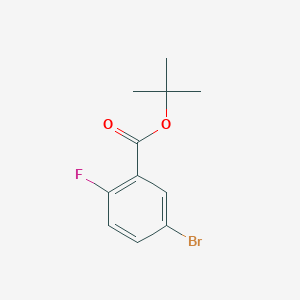

The synthesis of this compound and its derivatives, like 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrates the compound's potential as a building block in medicinal chemistry. This synthetic pathway paves the way for the development of new cyclic fluorinated beta-amino acids, which are valuable in drug discovery and development (Van Hende et al., 2009).

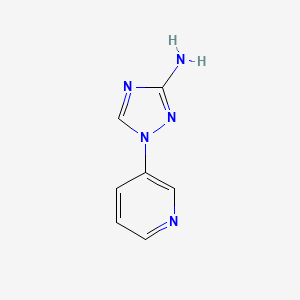

Carbonic Anhydrase Inhibition

Research on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives has shown effective inhibition of beta-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and their inhibition by compounds like this compound can lead to antimycobacterial agents with a novel mechanism of action, crucial in the context of extensive drug resistance (Ceruso et al., 2014).

Environmental Impact and Analysis

The environmental occurrence and fate of sulfonamides, including this compound, are sporadically assessed despite their widespread use. The development of analytical methods for monitoring these compounds in various organic matters is critical. This aspect is particularly important in understanding the environmental impact and ensuring safe usage of these compounds (Peixoto et al., 2016).

Protease Inhibition and Therapeutic Applications

Sulfonamide derivatives have shown substantial protease inhibitory properties, leading to potential applications in anticancer, anti-inflammatory, and antiviral therapies. The inhibition of metalloproteases by these compounds opens up possibilities for novel treatments for a range of diseases, from arthritis to viral infections (Supuran et al., 2003).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 3-fluoroazetidine-1-sulfonamide belongs, are known to target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .

Mode of Action

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .

Biochemical Pathways

This compound likely affects the biochemical pathway of folic acid synthesis, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of nucleic acids .

Result of Action

As a sulfonamide, it likely leads to the inhibition of bacterial growth and replication by interfering with nucleic acid synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoroazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTQSMWAAADWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

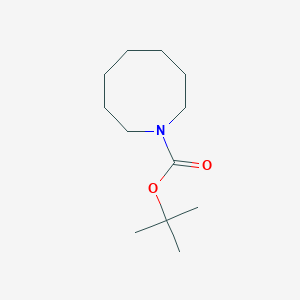

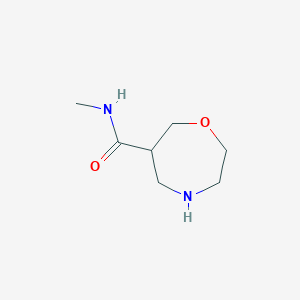

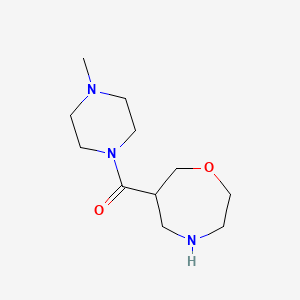

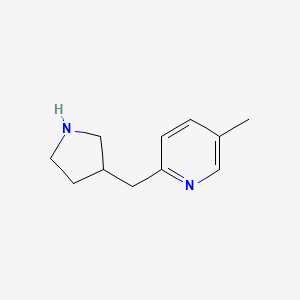

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

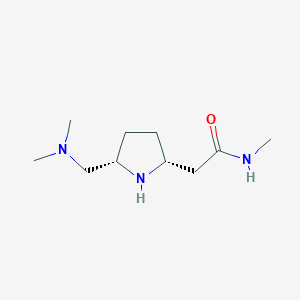

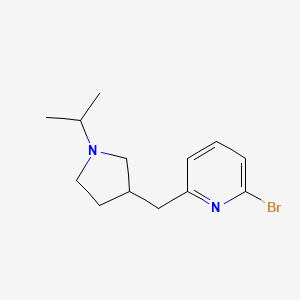

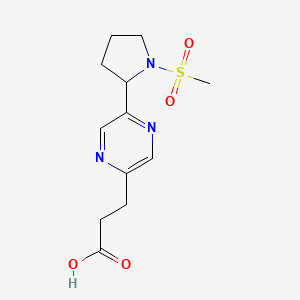

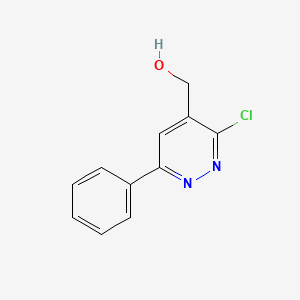

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)

![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)